molecular formula C13H8ClN3O2 B1399671 2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione CAS No. 867165-55-7

2-((3-Chloropyrazin-2-yl)methyl)isoindoline-1,3-dione

Cat. No. B1399671
M. Wt: 273.67 g/mol
InChI Key: WTNASFUELNZJJX-UHFFFAOYSA-N
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Patent
US08653268B2

Procedure details

A solution of (3-chloropyrazin-2-yl)-methanol (47 g, 0.33 mol), isoindole-1,3-dione (58.3 g, 0.396 mol, 1.2 eq.), and triphenylphosphine (89.7 g, 0.396 mol, 1.2 eq.) in anhydrous THF (1.5 L) was charged with DIAD (80.2 g, 0.396 mol, 77.1 mL, 1.2 eq.) dropwise at rt, under N2, making sure the internal temperature did not surpass 40° C. The crude material was adsorbed onto silica gel, dry loaded, and purified by chromatography on silica gel [6″×16″ column, 2.75 kg silica gel, eluting with Hex:CH2Cl2 1:1→neat CH2Cl2→MeCN:CH2Cl2 2→10%.] Material was combined and concentrated in vacuo. Residue was dissolved as best as possible in hot CH2Cl2 (500 mL), after which i-PrOH was added and a white crystalline solid began to precipitate out of solution. Solid was filtered, washed with i-PrOH, and oven-dried to remove all traces of solvent, affording the title compound, as an off-white solid; 1H NMR (400 MHz, CDCl3) δ 5.10 (s, 1H), 7.75-7.80 (m, 2H), 7.89-7.94 (m, 2H), 8.26 (1H, d, J=2.45 Hz), 8.31 (1H, d, J=2.49 Hz); MS (ES+): m/z 274.21/276.19 (100/50) [MH+]; HPLC: tR=3.35 min (OpenLynx, nonpolar—7 min).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
89.7 g
Type
reactant
Reaction Step One
Name
Quantity
77.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:8]O)=[N:4][CH:5]=[CH:6][N:7]=1.[C:10]1(=[O:20])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12](=[O:19])[NH:11]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[Cl:1][C:2]1[C:3]([CH2:8][N:11]2[C:12](=[O:19])[C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:10]2=[O:20])=[N:4][CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)CO
Name
Quantity
58.3 g
Type
reactant
Smiles
C1(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
89.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
77.1 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not surpass 40° C
CUSTOM
Type
CUSTOM
Details
dry loaded
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel [6″×16″ column, 2.75 kg silica gel
WASH
Type
WASH
Details
eluting with Hex
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved as best as possible in hot CH2Cl2 (500 mL)
ADDITION
Type
ADDITION
Details
after which i-PrOH was added
CUSTOM
Type
CUSTOM
Details
to precipitate out of solution
FILTRATION
Type
FILTRATION
Details
Solid was filtered
WASH
Type
WASH
Details
washed with i-PrOH
CUSTOM
Type
CUSTOM
Details
oven-dried
CUSTOM
Type
CUSTOM
Details
to remove all traces of solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CN1)CN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.